Borapetoside E

Übersicht

Beschreibung

Borapetoside E is a diterpenoid that can be isolated from Tinospora crispa . It has been found to improve hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption in obese mice . It also inhibits SREBPs expression in the liver and adipose tissue .

Synthesis Analysis

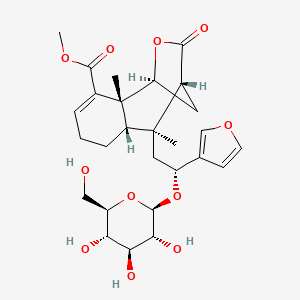

Borapetoside E is isolated from the vines of Tinospora crispa . The relative configuration at C-12 in Borapetoside E was established with the aid of a molecular model .Molecular Structure Analysis

The molecular structure of Borapetoside E was established by extensive spectroscopic analysis . The chemical formula of Borapetoside E is C27H36O11 .Physical And Chemical Properties Analysis

Borapetoside E is a powder with a molecular weight of 536.6 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Treatment of Type 2 Diabetes

Borapetoside E has been shown to improve hyperglycemia and hyperlipidemia in high-fat-diet-induced type 2 diabetes mice . It has been found to markedly improve hyperglycemia, insulin resistance, hepatic steatosis, and oxygen consumption in obese mice .

Obesity Management

The therapeutic effects of Borapetoside E have been assessed in high-fat-diet-induced obese mice . It has been found to improve obesity-related conditions, making it a potential therapy for obesity management .

Lipid Metabolism Regulation

Borapetoside E has been found to suppress the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue . This suggests that it could be used to regulate lipid metabolism.

Insulin Sensitizer

Research has shown that Borapetoside E, along with other compounds found in Tinospora crispa, can act as an insulin sensitizer . This means it could potentially help to increase the body’s sensitivity to insulin, improving the effectiveness of insulin in regulating blood sugar levels.

Antiapoptosis Agent

Tinospora crispa, which contains Borapetoside E, is predicted to have antiapoptosis effects . This means it could potentially prevent or delay the death of cells and tissues.

Cell Proliferation Regulator

Tinospora crispa is also predicted to regulate cell proliferation . This suggests that Borapetoside E could potentially be used in treatments that require the regulation of cell growth and division.

Wirkmechanismus

Target of Action

Borapetoside E, a small molecule extracted from Tinospora crispa, has been found to interact with several targets related to insulin resistance and lipid metabolism . The primary targets include Sterol Regulatory Element-Binding Proteins (SREBPs) , which are transcription factors that regulate lipid homeostasis .

Mode of Action

Borapetoside E interacts with its targets by inhibiting the expression of SREBPs in the liver and adipose tissue . This inhibition leads to a decrease in the expression of downstream target genes related to lipid synthesis .

Biochemical Pathways

The action of Borapetoside E primarily affects the lipid metabolism pathway. By inhibiting SREBPs, Borapetoside E suppresses the synthesis of lipids in the liver and adipose tissue . This results in improved hyperlipidemia, a condition often associated with type 2 diabetes .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection

Result of Action

The action of Borapetoside E leads to several beneficial effects in high-fat-diet-induced obese mice. These include improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia . Additionally, Borapetoside E has been observed to increase oxygen consumption in obese mice .

Action Environment

The efficacy and stability of Borapetoside E can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of the compound, as evidenced by its effects on high-fat-diet-induced obese mice . .

Safety and Hazards

The safety data sheet for Borapetoside E advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGKLWUOGQDOTD-IYIXDXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borapetoside E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Borapetoside E exert its anti-diabetic effects?

A1: While the precise mechanism of action remains under investigation, research suggests that Borapetoside E improves hyperglycemia and hyperlipidemia in mice with diet-induced Type 2 Diabetes. [, ] It appears to achieve this by suppressing the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis within the liver and adipose tissue. [] This suppression of SREBPs could contribute to the observed improvements in hepatic steatosis and hyperlipidemia. [] Further research is needed to fully elucidate the molecular pathways involved.

Q2: Are there any computational studies exploring Borapetoside E's potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor?

A2: Yes, molecular docking simulations have been conducted to evaluate Borapetoside E's potential as a DPP-IV inhibitor. [] These studies utilized the Molegro Virtual Docker (MVD) software and employed the DPP-IV enzyme crystal structure (PDB code 3G0B). [] Results indicated that Borapetoside E exhibits favorable binding interactions with the enzyme, comparable to the known DPP-IV inhibitor Alogliptin. [] Specifically, Borapetoside E shares 75% binding site similarity with Alogliptin, interacting with key residues like Glu 205, Glu 206, and Tyr 547. [] These findings suggest that DPP-IV inhibition could contribute to Borapetoside E's anti-diabetic effects, although further experimental validation is necessary.

Q3: What is the structural characterization of Borapetoside E?

A3: Borapetoside E is a clerodane diterpenoid, specifically classified as a furanoid diterpene glucoside. [] While its exact molecular formula and weight are not provided in the provided abstracts, its structure has been elucidated using extensive spectroscopic analyses, including NMR and mass spectrometry. [] These analyses confirmed its core clerodane skeleton and characterized the presence of furanoid and glucoside moieties. []

Q4: Have there been any studies on the efficacy of Borapetoside E in animal models of Type 2 Diabetes?

A4: Yes, a study investigated the effects of Borapetoside E in a mouse model of high-fat-diet (HFD)-induced Type 2 Diabetes. [] The researchers found that Borapetoside E administration significantly improved various metabolic parameters in these mice, including hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. [] Furthermore, Borapetoside E's effects were comparable to, and in some instances, surpassed the efficacy of metformin, a commonly prescribed drug for Type 2 Diabetes. [] These findings highlight the therapeutic potential of Borapetoside E for managing Type 2 Diabetes and associated metabolic disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.